molecular formula C7H6INO3 B1268069 2-Iodo-4-methyl-6-nitrophenol CAS No. 69492-91-7

2-Iodo-4-methyl-6-nitrophenol

Cat. No. B1268069
CAS RN: 69492-91-7
M. Wt: 279.03 g/mol
InChI Key: ZGSKNXKQYFZYAW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated nitrophenols, such as 2-Iodo-4-methyl-6-nitrophenol, involves strategic halogenation and nitration processes. For instance, compounds like 4-cyano-2-iodo-6-nitrophenol have been synthesized for structure-activity studies against various targets, indicating a pathway that might be adapted for the synthesis of 2-Iodo-4-methyl-6-nitrophenol (Davis, Rosenbaum, & Wright, 1969).

Molecular Structure Analysis

The molecular structure of compounds similar to 2-Iodo-4-methyl-6-nitrophenol, such as 2,6-diiodo-4-nitrophenol, demonstrates significant interactions like hydrogen bonds, iodo-nitro interactions, and pi-pi stacking, contributing to their supramolecular assembly. These interactions suggest a complex three-dimensional framework critical for understanding the molecular structure of halogenated nitrophenols (Garden et al., 2002).

Chemical Reactions and Properties

Chemical reactions involving compounds like 2-Iodo-4-methyl-6-nitrophenol can exhibit solvatochromism, where their color changes in response to solvent polarity due to interactions between the molecule and the solvent. Such behaviors are essential for understanding the chemical properties and potential applications of these compounds in sensing and switching technologies (Nandi et al., 2012).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting points, and crystalline structure, can be inferred through detailed structural analysis, like X-ray crystallography, and spectroscopic methods. These analyses provide a comprehensive understanding of how molecular structure affects physical properties (Harata, 1988).

Scientific Research Applications

Plant Growth Regulation

  • Phenolic Compounds in Plant Growth : Research has shown that certain 2,6-substituted phenols, including 2-chloro-, 2-bromo-, and 2-iodo-6-nitrophenols, display significant activity in promoting cell elongation in pea tests. These compounds demonstrate a potential role in regulating plant growth (Wain & Harper, 1967).

Supramolecular Structures

  • Iodo-Nitro Interactions : A study on compounds like 2,6-diiodo-4-nitrophenol revealed the formation of sheets and three-dimensional frameworks in molecular structures, driven by hydrogen bonds and iodo-nitro interactions. This understanding is crucial for developing supramolecular chemistry and material sciences (Garden et al., 2002).

Environmental Monitoring and Remediation

  • Detection and Degradation of Nitrophenols : Research on the detection and degradation of 4-nitrophenol, a toxic water pollutant, highlights the importance of monitoring and eradicating such compounds. The development of specific nano-systems for the detection and removal of nitrophenols from aqueous solutions is a significant application in environmental science and industrial processes (Chakraborty et al., 2021).

Molecular Catalysis

  • Cyclisation of Nitrophenols : The cyclisation of certain nitrophenols, including 2-(3-halopropyl)-4-nitrophenols, plays a significant role in molecular catalysis. Understanding these reactions is essential for developing new synthetic methods in organic chemistry (Schmidtchen, 1986).

Toxicity and Biodegradation Studies

  • Impact on Methanogenic Systems : Studies on the toxicity and anaerobic biodegradability of nitrophenols, including 4-nitrophenol and 2-nitrophenol, provide valuable insights into their effects on methanogenic systems. This research is crucial for understanding the environmental impact of these compounds and developing bioremediation strategies (O'Connor & Young, 1989).

Sensing Applications

  • Detection of Toxic Organic Pollutants : Advanced materials like gold-copper alloy nanoparticles have been developed for electrochemical sensing of nitrophenols. These sensors are vital for monitoring environmental pollutants and ensuring healthcare and environmental safety (Shah et al., 2017).

Safety and Hazards

Sigma-Aldrich provides “2-Iodo-4-methyl-6-nitrophenol” as-is and makes no representation or warranty whatsoever with respect to this product . It’s important to handle it with care, using personal protective equipment, and avoiding breathing dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

2-iodo-4-methyl-6-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6INO3/c1-4-2-5(8)7(10)6(3-4)9(11)12/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGSKNXKQYFZYAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)I)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90334927
Record name 2-Iodo-4-methyl-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-4-methyl-6-nitrophenol

CAS RN

69492-91-7
Record name 2-Iodo-4-methyl-6-nitrophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90334927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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